

(1E)-CFI-400437 dihydrochloride molecular weight and formula

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

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In-Depth Technical Guide: (1E)-CFI-400437 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E)-CFI-400437 dihydrochloride is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation. Dysregulation of PLK4 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular and biochemical properties of (1E)-CFI-400437 dihydrochloride, including its mechanism of action, experimental protocols, and its effects on cellular signaling pathways. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

(1E)-CFI-400437 dihydrochloride is the hydrochloride salt form of the active free base, CFI-400437. The dihydrochloride form often provides improved solubility and stability for research purposes.



Property	Value
Molecular Formula	C29H30Cl2N6O2[1][2]
Molecular Weight	565.49 g/mol [3][4]
Appearance	Solid powder[2]
Purity	>98% (typically)[2]
Solubility	Soluble in DMSO and water[4]

Mechanism of Action

(1E)-CFI-400437 is an ATP-competitive inhibitor of PLK4.[5] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the enzyme's catalytic activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for centriole duplication. The primary consequence of PLK4 inhibition by (1E)-CFI-400437 is the disruption of normal cell division, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6]

Biological Activity In Vitro Activity

(1E)-CFI-400437 dihydrochloride demonstrates high potency against PLK4 with a reported IC₅₀ value of 0.6 nM.[3][7] While highly selective for PLK4, it also exhibits inhibitory activity against other kinases at higher concentrations, including Aurora A (IC₅₀ = 0.37 μ M), Aurora B (IC₅₀ = 0.21 μ M), KDR (IC₅₀ = 0.48 μ M), and FLT-3 (IC₅₀ = 0.18 μ M).[3][7] The compound has been shown to inhibit the proliferation of various cancer cell lines.[5]

In Vivo Activity

In preclinical xenograft models of human tumors, oral administration of (1E)-CFI-400437 has been shown to significantly inhibit tumor growth at well-tolerated doses.[6]

Experimental Protocols



The following are detailed methodologies for key experiments frequently conducted with (1E)-CFI-400437.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to determine the effect of (1E)-CFI-400437 on cancer cell line viability.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well plates
- (1E)-CFI-400437 dihydrochloride
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **(1E)-CFI-400437 dihydrochloride** in complete culture medium at 2x the final desired concentrations.
- Remove the medium from the wells and add 100 μL of the diluted compound or vehicle control (e.g., DMSO in medium) to the respective wells.
- Incubate the plate for 48-72 hours.
- Add 20 μL of MTS reagent to each well.



- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines the steps to analyze the effect of (1E)-CFI-400437 on cell cycle distribution.[8][9][10][11]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 6-well plates
- (1E)-CFI-400437 dihydrochloride
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of (1E)-CFI-400437 dihydrochloride or a vehicle control for 24-48 hours.
- Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.



- · Wash the cells once with ice-cold PBS.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
- Incubate the cells on ice or at -20°C for at least 30 minutes.
- Centrifuge the fixed cells and wash twice with PBS.
- Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This is a general protocol for a competitive binding assay to determine the IC₅₀ of (1E)-CFI-400437 against PLK4.[12]

Materials:

- Recombinant PLK4 enzyme
- Europium-labeled anti-tag antibody
- Alexa Fluor® 647-labeled kinase tracer
- (1E)-CFI-400437 dihydrochloride
- · Assay buffer
- 384-well plates
- Fluorescence plate reader with FRET capability



Procedure:

- Prepare a serial dilution of (1E)-CFI-400437 dihydrochloride in the assay buffer.
- In a 384-well plate, add the diluted compound or vehicle control.
- Add a mixture of the PLK4 enzyme and the europium-labeled antibody to each well.
- Add the Alexa Fluor® 647-labeled kinase tracer to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a fluorescence plate reader, measuring the FRET signal.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflows PLK4 Signaling Pathway

(1E)-CFI-400437 targets the PLK4 signaling pathway, which is central to centriole duplication. Inhibition of PLK4 disrupts the recruitment and phosphorylation of downstream targets essential for the formation of new centrioles. This leads to a failure in centrosome duplication, resulting in monopolar or multipolar spindles during mitosis, which in turn can trigger cell cycle arrest and apoptosis.





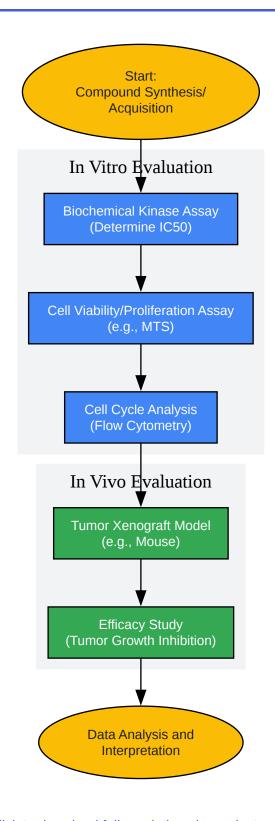
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Caption: PLK4 Signaling Pathway Inhibition by (1E)-CFI-400437.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like (1E)-CFI-400437.





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Caption: Workflow for Preclinical Evaluation of (1E)-CFI-400437.

Synthesis



The synthesis of (1E)-CFI-400437 has been described in the scientific literature.[13] It is an indolinone-derived compound, and its synthesis involves a multi-step process. Axitinib, another kinase inhibitor, was reportedly used as a model during the synthesis of CFI-400437.[13] For detailed, step-by-step synthetic procedures, readers are encouraged to consult the primary literature.

Conclusion

(1E)-CFI-400437 dihydrochloride is a valuable research tool for studying the role of PLK4 in cell cycle regulation and oncology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of PLK4 inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute their studies effectively. Further investigation into the therapeutic potential of (1E)-CFI-400437 is warranted, particularly in cancers characterized by PLK4 overexpression.

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References

- 1. SmallMolecules.com | (1E)-CFI-400437 dihydrochloride (10 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]



- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer PMC [pmc.ncbi.nlm.nih.gov]
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